molecular formula C18H23N3O3 B6129889 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione

5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione

Cat. No. B6129889
M. Wt: 329.4 g/mol
InChI Key: JYJQUZRMMWFEJN-UHFFFAOYSA-N
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Description

5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione, also known as PZL-3, is a novel chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of imidazolidinedione derivatives and has shown potential in various applications such as neuroprotection, anticonvulsant, and anti-inflammatory activities.

Scientific Research Applications

5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has shown significant potential in various scientific research applications. It has been studied for its neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has also been shown to possess anticonvulsant properties in animal models of epilepsy. Furthermore, 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione is not fully understood. However, it has been suggested that 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. It has been reported to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which play a critical role in the protection against oxidative stress. 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione is its high purity, which allows for accurate dosing in laboratory experiments. 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione is also stable under normal laboratory conditions and has a relatively long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione is its low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione. One possible direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Furthermore, the mechanisms underlying its anticonvulsant effects need to be further elucidated. Finally, the development of more efficient synthesis methods for 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione may allow for its wider application in scientific research.

Synthesis Methods

The synthesis of 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione involves the reaction of 3-(4-phenyl-1-azepanyl)propionic acid with urea in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with acetic anhydride to yield 5-[3-oxo-3-(4-phenyl-1-azepanyl)propyl]-2,4-imidazolidinedione. The yield of this synthesis method is approximately 60%, and the purity of the compound is 98%.

properties

IUPAC Name

5-[3-oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(9-8-15-17(23)20-18(24)19-15)21-11-4-7-14(10-12-21)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H2,19,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJQUZRMMWFEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)CCC2C(=O)NC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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